molecular formula C14H23NO6S B1146373 (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate CAS No. 86150-61-0

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate

Cat. No.: B1146373
CAS No.: 86150-61-0
M. Wt: 333.40 g/mol
InChI Key: KIQNQGPNCRYWKY-UHFFFAOYSA-N
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Description

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is a chiral organic compound characterized by a 2-amino-3-methylbutanoate esterified to a 2-hydroxyethyl group, with a 4-methylbenzenesulfonate counterion. The (S)-configuration at the amino acid center ensures stereochemical specificity, which is critical in pharmaceutical and biochemical applications where enantiomeric purity impacts bioavailability and activity . This compound is structurally designed to combine the solubility-enhancing properties of the sulfonate group with the hydrogen-bonding capacity of the hydroxyethyl and amino functionalities, making it suitable for applications in drug formulation or as an intermediate in asymmetric synthesis .

Properties

CAS No.

86150-61-0

Molecular Formula

C14H23NO6S

Molecular Weight

333.40 g/mol

IUPAC Name

2-hydroxyethyl 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

KIQNQGPNCRYWKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N

Synonyms

para-Toluenesulfonate 2-Hydroxyethyl L-Valinate;  L-Valine 2-Hydroxyethyl Ester 4-Methylbenzenesulfonate;  USP Valacyclovir Related Compound F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate typically involves several steps. One common method includes the esterification of (S)-2-amino-3-methylbutanoic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate and related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications Structural Notes
This compound Not explicitly given ~350–400 (estimated) 2-Hydroxyethyl ester, sulfonate, amino acid Drug intermediates, chiral auxiliaries, solubility enhancement in formulations Chiral center at amino acid; sulfonate improves crystallinity and stability .
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate C21H27NO5S 405.51 Boc-protected amine, phenylpropyl, sulfonate Peptide synthesis (amine protection), organic intermediates Bulky Boc and phenyl groups enhance steric hindrance; sulfonate aids purification .
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid C12H17NO4S 271.34 Sulfonamide, carboxylic acid Medicinal chemistry (enzyme inhibition), crystallography studies Sulfonamide group increases acidity; carboxylic acid enables salt formation .
2-Aminoanilinium 4-methylbenzenesulfonate C13H16N2O3S 280.34 Aromatic amine, sulfonate Crystal engineering, ionic co-crystals Sulfonate stabilizes cationic amine via ionic interactions .

Key Comparative Insights:

Functional Group Impact: The hydroxyethyl ester in the target compound enhances hydrophilicity compared to the phenylpropyl group in the Boc-protected analog . The sulfonate counterion in the target compound contrasts with the sulfonamide in (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid. Sulfonates typically form stable salts, while sulfonamides participate in hydrogen bonding and enzyme inhibition .

Stereochemical Considerations: The (S)-configuration in the target compound and its Boc-protected analog ensures enantioselectivity, critical for interactions with biological targets. In contrast, 2-Aminoanilinium 4-methylbenzenesulfonate lacks a defined chiral center, making it less relevant for asymmetric synthesis .

Applications: The Boc-protected derivative is tailored for solid-phase peptide synthesis, whereas the target compound’s hydroxyethyl group may favor aqueous formulations.

This contrasts with the sulfonamide’s ability to act as both donor and acceptor in hydrogen bonds .

Biological Activity

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, also known by its chemical formula C14H23NO6S, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23NO6S
  • Molecular Weight : 333.401 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in the context of amino acid derivatives and their roles in cellular processes.

  • Amino Acid Derivative : As an amino acid derivative, this compound may influence protein synthesis and cellular signaling pathways.
  • Potential Neuroprotective Effects : Preliminary studies suggest that similar compounds exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Immunomodulatory Activity : Some derivatives of amino acids have been shown to enhance immune responses, potentially making this compound relevant in immunotherapy contexts.

Pharmacological Studies

  • Neuroprotective Studies : Research on structurally similar compounds indicates that they may protect neurons from damage due to oxidative stress. For example, studies on amino acid derivatives have shown a reduction in neuronal apoptosis in vitro.
  • Immunomodulation : A study demonstrated that certain amino acid derivatives could enhance the immune response in animal models by increasing the activity of T-cells and natural killer cells, suggesting a potential role for this compound in immunotherapy .
  • Anticancer Activity : Similar compounds have been investigated for their ability to enhance the efficacy of chemotherapeutic agents. For instance, polysaccharides derived from mushrooms were shown to improve the effectiveness of 5-fluorouracil in inhibiting tumor growth in mice .

Case Studies

StudyFindings
NeuroprotectionCompounds similar to (S)-2-hydroxyethyl 2-amino-3-methylbutanoate were found to reduce oxidative stress markers in neuronal cell lines.
ImmunomodulationAmino acid derivatives increased splenic CD4+ and CD8+ T cell frequencies and enhanced NK cell activity in murine models .
Anticancer EfficacyIn a combination therapy study, polysaccharides from Tricholoma matsutake enhanced the anticancer effects of standard chemotherapy agents .

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